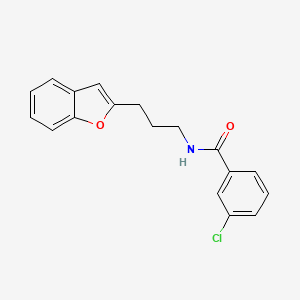

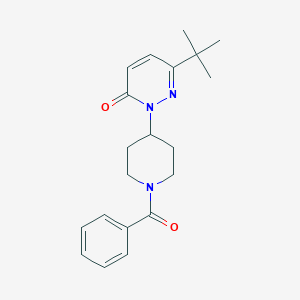

N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran compounds have been developed and utilized as anticancer agents . A new one-pot synthesis of a benzofuran-fused N-heterocycle is achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .Applications De Recherche Scientifique

Herbicidal Activity

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide represents a class of benzamides demonstrating herbicidal efficacy against annual and perennial grasses, offering potential utility in agricultural settings for forage legumes, certain turf grasses, and cultivated crops (K. Viste, A. J. Cirovetti, & B. Horrom, 1970).

Antiviral Activity

Studies have synthesized derivatives related to the structure of N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzamide, evaluating their in vitro antiviral activities. No significant antiviral activity was observed in the tested compounds, suggesting a selective cytotoxicity without effective antiviral action (M. Shahar Yar et al., 2009).

Anticonvulsant Agents

A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives were synthesized and assessed for their anticonvulsant activities. Some compounds exhibited comparable anticonvulsant potency to phenytoin, indicating potential as anticonvulsant agents (A. Shakya et al., 2016).

Synthesis Techniques

Novel synthesis methods have been developed for benzofuran derivatives, including a Lewis Acid-catalyzed synthesis approach from acrolein dimer and 1,3-dicarbonyl compounds, illustrating a methodology for creating complex benzofuran structures potentially applicable in drug development (Wenbo Huang et al., 2019).

Antitubercular Agents

Research into 3-chlorobenzofuran derivatives as antitubercular agents showed promising inhibitory potency against multidrug-resistant Mycobacterium tuberculosis strains, highlighting the therapeutic potential of benzofuran derivatives in treating tuberculosis (M. Mustaqeem Abdullah et al., 2021).

Mécanisme D'action

Target of Action

N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzamide is a benzofuran derivative . Benzofuran compounds are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzamide are sigma receptors . These receptors are unique proteins that have been shown to have high affinity for benzofuran-2-carboxamide ligands .

Mode of Action

The interaction of N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzamide with its targets involves binding to the sigma-1 receptor . This binding is characterized by high affinity, with K(i) values ranging from 7.8 to 34nM

Biochemical Pathways

Benzofuran compounds are known to influence various biological activities, suggesting that they may affect multiple pathways

Result of Action

Benzofuran compounds are known to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects

Orientations Futures

Analyse Biochimique

Biochemical Properties

N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzamide has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a significant inhibitory effect on Src kinase

Cellular Effects

In cellular studies, N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzamide has demonstrated promising results in inhibiting cell growth, indicating potential use in cancer therapy. It has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma.

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been observed that the compound exhibits sustained stimulant-like effects in rats .

Dosage Effects in Animal Models

The effects of N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzamide vary with different dosages in animal models. For instance, both low and high doses of the compound have been found to inhibit tumor growth, but the mechanism of action was different for each dose .

Propriétés

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO2/c19-15-7-3-6-14(11-15)18(21)20-10-4-8-16-12-13-5-1-2-9-17(13)22-16/h1-3,5-7,9,11-12H,4,8,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSNZZIWXIVFTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(((5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2688259.png)

![N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2688260.png)

![N-Methyl-2-[(2-methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2688261.png)

![2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2688265.png)

![(Z)-4-(piperidin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2688266.png)

![4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid](/img/structure/B2688268.png)

![4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride](/img/structure/B2688275.png)